![molecular formula C23H19BrN2O2S B2986511 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-49-5](/img/structure/B2986511.png)
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and possibly its purpose or role in certain reactions or products.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Unexpected Transformations in Solution : The compound and its derivatives undergo unexpected isomerization in DMSO solution, forming mixtures with other compounds. This observation suggests potential for studying reaction mechanisms and synthesis pathways (Sedova et al., 2017).
Synthesis Routes : Various synthesis routes for derivatives of the compound have been explored. These include methods such as diazotization, Grewe cyclization, and Newman-Kwart rearrangement. These routes offer insights into organic synthesis techniques and the potential for developing new analgesic compounds (Hori et al., 1985).
Structural Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of this compound have been determined, providing insights into their molecular configurations and potential interactions (Gumus et al., 2019).
Antibacterial and Antifungal Properties
Antibacterial Activity : Some derivatives of this compound have shown antibacterial activity, suggesting potential for developing new antimicrobial agents. This includes activity against various bacterial strains (Xu et al., 2003).
Antifungal Evaluation : Novel derivatives have been synthesized and evaluated for antifungal activity. This exploration contributes to the search for new antifungal compounds (Nimbalkar et al., 2016).
Antioxidant Activity
Antioxidant Properties : Research has demonstrated that certain bromophenol derivatives exhibit potent antioxidant activities. These findings are significant for their potential applications in combating oxidative stress (Li et al., 2011).
Evaluation of Derivatives as Antioxidants : The synthesis and antioxidant properties of various derivatives have been studied, adding to the understanding of structure-activity relationships in antioxidant compounds (Çetinkaya et al., 2012).
Diphenylmethane Derivative Bromophenols : Investigation into the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, has been conducted. This research adds valuable knowledge about the antioxidant potential of these compounds (Balaydın et al., 2010).
Natural Product Synthesis : The synthesis of natural bromophenol products and their derivatives has been achieved. These natural products have shown inhibitory properties against carbonic anhydrase, an enzyme of medical interest (Akbaba et al., 2013).
Safety And Hazards
This would involve a study of the compound’s potential hazards, toxicity, and safety precautions needed when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Propriétés
IUPAC Name |
4-bromo-9-methyl-10-(4-phenoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-23-14-20(19-13-15(24)7-12-21(19)28-23)25-22(29)26(23)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13,20H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWMDZHSSYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

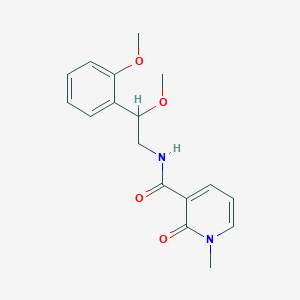
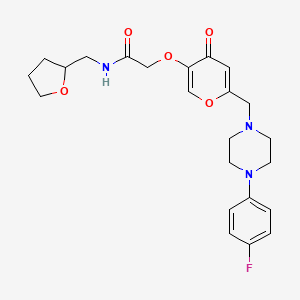
![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)
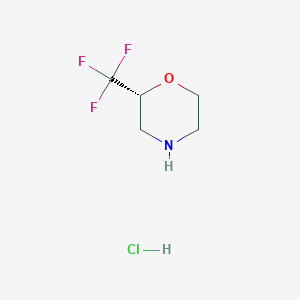
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
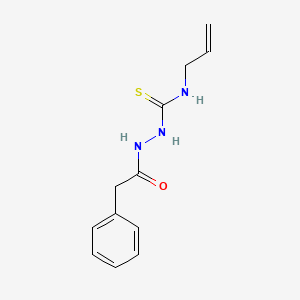
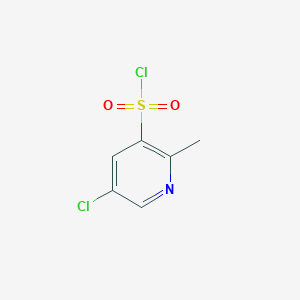
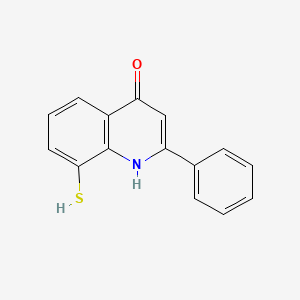
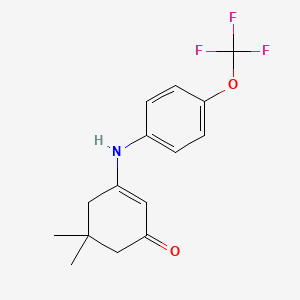
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
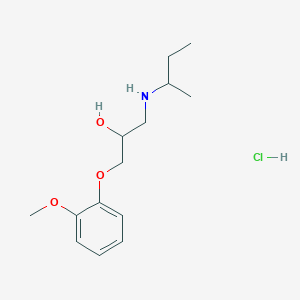
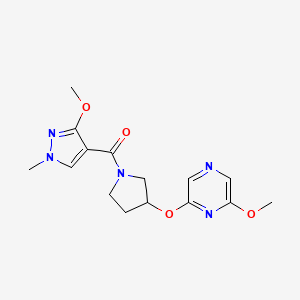
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)